![molecular formula C12H14N4O3 B2623855 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899966-99-5](/img/structure/B2623855.png)
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DMPX, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized in various ways, and its mechanism of action has been extensively studied.
Mécanisme D'action
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as a competitive antagonist of the adenosine A1 and A2A receptors. Adenosine binds to these receptors, which leads to the activation of intracellular signaling pathways. By blocking the receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione prevents the activation of these pathways, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In animal studies, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to increase locomotor activity and reduce the sedative effects of adenosine. It has also been shown to reduce the pain response in animal models of neuropathic pain. In addition, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate the inflammatory response and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a selective antagonist of adenosine A1 and A2A receptors, which allows for the specific modulation of these receptors. It is also stable and can be easily synthesized. However, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. In addition, its effects can vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research. One potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of sleep disorders. Adenosine is known to play a role in the regulation of sleep, and 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used to modulate this process. Another potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of pain and inflammation. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate these processes in animal models, and further research could provide insights into the underlying mechanisms. Finally, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used in the development of new therapeutics for various conditions, including sleep disorders, pain, and inflammation.
Conclusion
In conclusion, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, or 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has the potential to provide insights into various physiological processes and could be used in the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been reported in several ways. One of the most common methods involves the reaction of 7-methylxanthine with propylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Another method involves the reaction of 7-methylxanthine with propionic anhydride in the presence of pyridine. The product is then treated with hydrochloric acid to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been widely used in scientific research as a selective antagonist of adenosine A1 and A2A receptors. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can modulate these processes and provide insights into the underlying mechanisms.
Propriétés
IUPAC Name |
4,7-dimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWUTMTKDSZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

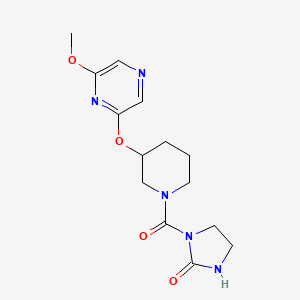
![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)
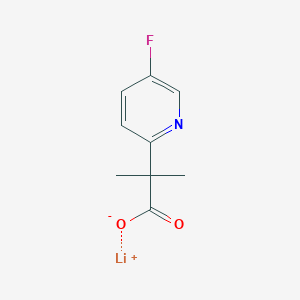
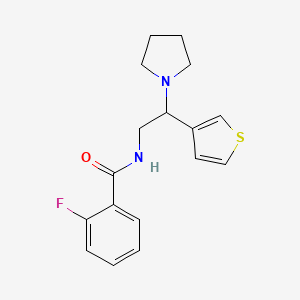
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
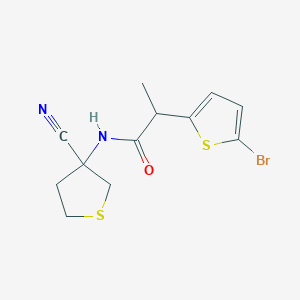
![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)
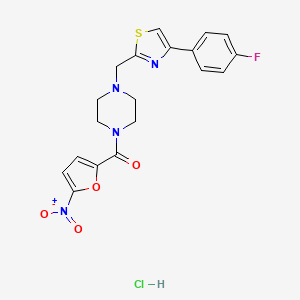
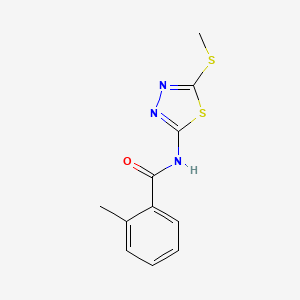
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine](/img/structure/B2623792.png)